molecular formula C16H14ClNO2 B13361194 3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

Cat. No.: B13361194
M. Wt: 287.74 g/mol
InChI Key: YFAHNXZMALWFLY-MDZDMXLPSA-N
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Description

3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound that features a chlorobenzyl group attached to a phenyl ring through an ether linkage, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the following steps:

    Formation of the ether linkage: The reaction between 2-chlorobenzyl chloride and 2-hydroxyphenylacrylamide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acrylamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(2-Chlorobenzyl)oxy]phenyl}boronic acid
  • 3-{2-[(2-Chlorobenzyl)oxy]phenyl}methanol
  • 3-{2-[(2-Chlorobenzyl)oxy]phenyl}propanoic acid

Uniqueness

3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its acrylamide moiety allows for polymerization reactions, while the chlorobenzyl group provides sites for further chemical modifications.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H14ClNO2/c17-14-7-3-1-6-13(14)11-20-15-8-4-2-5-12(15)9-10-16(18)19/h1-10H,11H2,(H2,18,19)/b10-9+

InChI Key

YFAHNXZMALWFLY-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=CC(=O)N)Cl

Origin of Product

United States

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